1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Overview
Description
This compound is a versatile chemical compound with multifaceted applications1. It holds immense promise for scientific research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the sources I found.Scientific Research Applications
Luminescent Properties
- Luminescent Polymers : Synthesized polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and quantum yield, useful in organic electronics (Zhang & Tieke, 2008).
Polymer Chemistry
- Photoluminescent Conjugated Polymers : π-Conjugated polymers with pyrrolo[3,4-c]pyrrole units show strong photoluminescence and photochemical stability, indicating potential in electronic applications (Beyerlein & Tieke, 2000).
Chemical Synthesis and Properties
- Synthesis and Properties of Derivatives : Studies on the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives reveal their photophysical properties, contributing to the understanding of their potential in material science (Gendron et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitors : 1H-pyrrole-2,5-dione derivatives have been found effective as corrosion inhibitors for carbon steel in acidic environments, suggesting their use in industrial applications (Zarrouk et al., 2015).
Photovoltaic Applications
- Polymer Solar Cells : Novel copolymers derived from pyrrolo[3,2-b]pyrrole-2,5-dione exhibit properties suitable for photovoltaic applications, showing potential in renewable energy technologies (Gironda et al., 2012).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the sources I found.
Future Directions
The future directions of research involving this compound are not specified in the sources I found.
properties
IUPAC Name |
1-[4-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO3/c20-15-2-1-3-16(21)14(15)8-9-17(23)12-4-6-13(7-5-12)22-18(24)10-11-19(22)25/h1-11H/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZUJOZJNTWLR-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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